molecular formula C10H11BrClNO B14051003 1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-2-one

1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14051003
M. Wt: 276.56 g/mol
InChI Key: OXHVPXJZPICRLR-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the amino and chloromethyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromopropanone moiety or other functional groups.

    Substitution: The amino and chloromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed in substitution reactions, including amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one
  • 1-(3-Amino-5-(chloromethyl)phenyl)-3-iodopropan-2-one

Uniqueness

1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[3-amino-5-(chloromethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H11BrClNO/c11-5-10(14)4-7-1-8(6-12)3-9(13)2-7/h1-3H,4-6,13H2

InChI Key

OXHVPXJZPICRLR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CCl)N)CC(=O)CBr

Origin of Product

United States

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